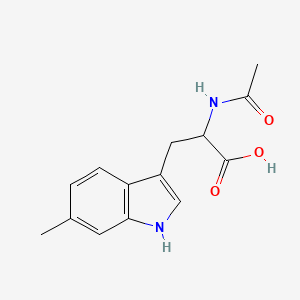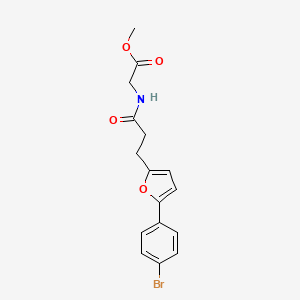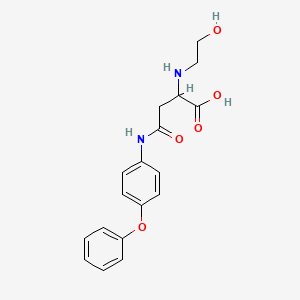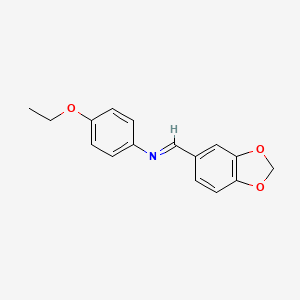
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound with nitrogen in one of the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with stearohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Studied for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)nicotinohydrazide
- N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)dodecanohydrazide
- N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)palmitohydrazide
Uniqueness
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide is unique due to its long stearic acid chain, which imparts distinct physicochemical properties. This long chain can influence the compound’s solubility, stability, and interaction with biological membranes, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C28H43N3O2 |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C28H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27(32)31-29-23-25-22-24-19-17-18-20-26(24)30-28(25)33/h17-20,22-23H,2-16,21H2,1H3,(H,30,33)(H,31,32)/b29-23+ |
InChI Key |
VPVTZAZMCGBSQT-BYNJWEBRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)




